N-({[2,2'-bifuran]-5-yl}methyl)-3,3,3-trifluoropropane-1-sulfonamide
Description
N-({[2,2'-Bifuran]-5-yl}methyl)-3,3,3-trifluoropropane-1-sulfonamide is a sulfonamide derivative featuring a bifuran core linked to a trifluoropropane-sulfonamide group. The bifuran moiety contributes to π-π stacking interactions, which are critical in materials science and pharmaceutical binding applications. The trifluoropropane substituent enhances electronegativity and metabolic stability due to the strong electron-withdrawing effects of fluorine atoms .
Properties
IUPAC Name |
3,3,3-trifluoro-N-[[5-(furan-2-yl)furan-2-yl]methyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4S/c13-12(14,15)5-7-21(17,18)16-8-9-3-4-11(20-9)10-2-1-6-19-10/h1-4,6,16H,5,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVFWPCUFYKFSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNS(=O)(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)-3,3,3-trifluoropropane-1-sulfonamide typically involves multiple steps, starting with the preparation of the bifuran moiety. The bifuran can be synthesized through a palladium-catalyzed coupling reaction of furan derivatives. The next step involves the introduction of the trifluoropropane group, which can be achieved through a nucleophilic substitution reaction using a trifluoropropyl halide. Finally, the sulfonamide group is introduced via a sulfonylation reaction using a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-({[2,2’-bifuran]-5-yl}methyl)-3,3,3-trifluoropropane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The trifluoropropane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-({[2,2'-bifuran]-5-yl}methyl)-3,3,3-trifluoropropane-1-sulfonamide serves as a building block for synthesizing more complex organic molecules. Its unique bifuran structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is investigated as a potential biochemical probe due to its ability to interact with specific molecular targets. The bifuran moiety can engage with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions are crucial for modulating enzyme and receptor activities.
Medicine
The compound has garnered attention in medicinal chemistry for its potential therapeutic properties. Studies have explored its efficacy as an inhibitor in various biochemical pathways:
- Inhibition Studies : Research indicates that it may inhibit the vascular endothelial growth factor receptor (VEGFR), affecting angiogenesis pathways critical in cancer progression .
- Mechanism of Action : The binding of the compound to inactive VEGFR conformations suggests it could reduce angiogenesis by disrupting VEGF signaling pathways .
Industry
In industrial applications, this compound is utilized in the development of advanced materials and polymers. Its unique chemical structure allows for modifications that enhance material properties such as thermal stability and mechanical strength.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)-3,3,3-trifluoropropane-1-sulfonamide involves its interaction with specific molecular targets. The bifuran moiety can interact with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
N-([2,2'-Bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide
- Molecular Formula: C₁₆H₁₄FNO₅S
- Molecular Weight : 351.4 g/mol
- Key Differences: The sulfonamide group is attached to a 3-fluoro-4-methoxybenzene ring instead of a trifluoropropane chain.
- Implications :
- The target compound’s trifluoropropane group may improve blood-brain barrier penetration in pharmaceutical applications compared to the polar methoxy group in the analog.
Patent-Derived Sulfonamides (EP 2 697 207 B1)
Two patented compounds share sulfonamide functionality but feature complex substituents:
N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)trifluorométhanesulfonamide
N-(3-(2-...cyclopropanesulfonamide
- Key Differences :
- Implications :
- The target compound’s streamlined structure could offer easier synthetic accessibility and better pharmacokinetic profiles.
N-(2-Octyldodecyl)-2,2'-Bifuran-3,3'-Dicarboximide (BFI-OD)
- Molecular Formula: Not explicitly stated, but the structure includes a long alkyl chain (2-octyldodecyl) and dicarboximide groups.
- Key Differences :
- Implications :
- The target compound’s sulfonamide group may favor biological applications over BFI-OD’s materials-focused design.
Tabular Comparison of Key Properties
Research Findings and Implications
- Electron-Withdrawing Effects : The trifluoropropane group in the target compound likely enhances stability against enzymatic degradation compared to analogs with methoxy or alkyl chains .
- Synthetic Accessibility : The bifuran core is synthetically tractable, as demonstrated by bromination protocols for related compounds (e.g., 3,3'-Dibromo-2,2'-bifuran) .
- Biological vs. Material Applications : While patent compounds emphasize steric complexity for targeted binding , the target compound’s balance of simplicity and fluorinated groups positions it as a versatile candidate for further optimization.
Biological Activity
N-({[2,2'-bifuran]-5-yl}methyl)-3,3,3-trifluoropropane-1-sulfonamide is a complex organic compound notable for its unique structural features, including a bifuran moiety and a trifluoropropane group. This compound has attracted attention in medicinal chemistry due to its potential biological activities and applications.
The molecular formula for this compound is with a molecular weight of approximately 303.29 g/mol. Its structure allows for various chemical reactions which can be exploited in biological applications.
Biological Activity
The biological activity of this compound has been explored through various studies focusing on its interaction with biological targets.
The mechanism of action involves the interaction of the bifuran moiety with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions may modulate enzyme and receptor activities, leading to significant biological effects.
Research Findings and Case Studies
- Inhibition Studies :
- Antimicrobial Activity :
- Cellular Assays :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.29 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| Biological Activity | Observed Effects |
|---|---|
| Enzyme Inhibition | Yes |
| Antimicrobial Activity | Yes |
| Cytotoxicity | Selective |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-({[2,2'-bifuran]-5-yl}methyl)-3,3,3-trifluoropropane-1-sulfonamide, and how can purity be optimized?
- Methodology :
- Step 1 : Synthesize the bifuran core via bromination of 2,2'-bifuran (e.g., using bromine gas in toluene under nitrogen) to obtain 3,3'-dibromo-2,2'-bifuran .
- Step 2 : Functionalize the 5-position of the bifuran with a methyl group via nucleophilic substitution or coupling reactions.
- Step 3 : Attach the trifluoropropane sulfonamide group through sulfonylation, using reagents like 3,3,3-trifluoropropane-1-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Optimization : Monitor reaction progress with TLC/HPLC. Purify via column chromatography or recrystallization. Validate purity (>95%) using NMR (1H/13C, 19F) and high-resolution mass spectrometry .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?
- Techniques :
- 1H/13C NMR : Assign bifuran proton signals (δ 6.3–7.2 ppm for aromatic protons) and trifluoromethyl group (δ -60 to -70 ppm in 19F NMR) .
- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular ion peaks and isotopic patterns for Cl/F-containing fragments .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Assays :
- Enzyme Inhibition : Screen against dihydropteroate synthase (DHPS) or carbonic anhydrase, common targets for sulfonamides, using fluorometric or calorimetric assays .
- Cytotoxicity : Test in HEK-293 or HepG2 cell lines via MTT assays (48–72 hr exposure, IC50 calculation) .
- Solubility : Measure in PBS/DMSO using nephelometry; correlate with logP values computed via HPLC retention times .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the sulfonylation step?
- Approach :
- Solvent Screening : Compare DMF (polar aprotic) vs. dichloromethane (non-polar) to balance reactivity and side reactions .
- Temperature Control : Use microwave-assisted synthesis (50–80°C) to accelerate kinetics while minimizing decomposition .
- Catalysis : Test Lewis acids (e.g., ZnCl2) or phase-transfer catalysts (e.g., TBAB) to enhance sulfonamide coupling efficiency .
- Analysis : Track intermediates via LC-MS and optimize using DoE (Design of Experiments) .
Q. What computational strategies predict its binding affinity to biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with DHPS (PDB: 1AJ0). Focus on hydrogen bonds between sulfonamide and Arg63/His148 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR : Develop models using descriptors like polar surface area, logP, and H-bond donors .
Q. How to resolve contradictions in solubility data across different studies?
- Troubleshooting :
- Standardize Protocols : Use identical solvent systems (e.g., PBS pH 7.4) and temperatures (25°C) .
- Analytical Validation : Compare UV-Vis (λmax quantification) vs. gravimetric methods to identify measurement discrepancies .
- Cohort Analysis : Aggregate data from ≥3 independent labs; apply statistical tests (ANOVA) to isolate outliers .
Q. What strategies elucidate structure-activity relationships (SAR) for the trifluoromethyl group?
- SAR Design :
- Analog Synthesis : Replace CF3 with CH3, CHF2, or CF2CF3 to assess steric/electronic effects .
- Biological Testing : Compare IC50 values in enzyme assays and cytotoxicity profiles .
- Crystallography : Co-crystallize analogs with DHPS to visualize binding mode changes (e.g., altered π-π stacking with bifuran) .
Q. How does the bifuran moiety influence electronic properties in material science applications?
- Material Characterization :
- Cyclic Voltammetry : Measure HOMO/LUMO levels in acetonitrile (Ag/AgCl reference) to assess π-conjugation .
- OFET Fabrication : Deposit thin films via spin-coating; calculate charge carrier mobility (μ) using transfer curves .
- XRD : Analyze crystallinity and π-stacking distances (d-spacing ~3.5 Å for planar bifuran) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
